molecular formula C20H24N4O7S B2476295 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 868983-22-6

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2476295
CAS RN: 868983-22-6
M. Wt: 464.49
InChI Key: KLJWVTJTAODBJT-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O7S and its molecular weight is 464.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound and its related derivatives have been a focus of studies in the synthesis and chemical properties domain. A notable application includes its role in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, highlighting its significance in creating diverse N-arylation products under mild conditions with excellent chemoselectivity (Bhunia, De, & Ma, 2022). This advancement showcases the compound's utility in facilitating complex organic synthesis with improved efficiency and selectivity.

Catalytic Applications

In the realm of catalysis, the compound's derivatives have demonstrated efficacy in the electrochemical reduction of CO2, where rhenium tricarbonyl complexes featuring asymmetric diimine ligands that include pyridine and oxazolidine moieties were synthesized. These complexes were found to catalyze the reduction of CO2 in various solvents, with acetonitrile showing the fastest reaction rate. The study provides insights into the mechanistic aspects of CO2 reduction, potentially contributing to the development of sustainable and efficient catalytic processes for carbon dioxide conversion (Nganga et al., 2017).

Antibacterial Applications

Moreover, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, closely related to the core structure of the compound , have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. These derivatives were also assessed for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in the development of new anticancer agents (Ghorab et al., 2016).

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O7S/c1-29-16-4-3-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-7-21-8-6-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJWVTJTAODBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.